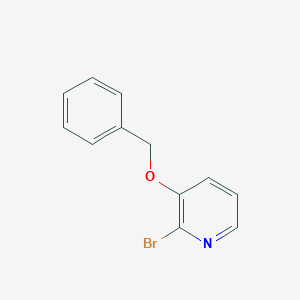

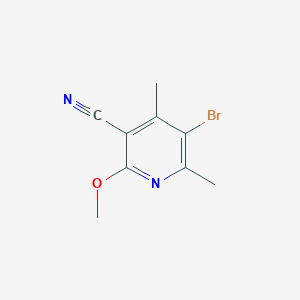

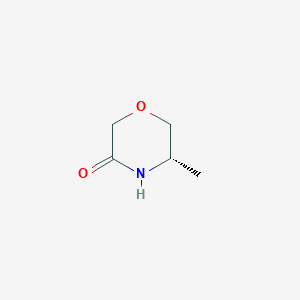

![molecular formula C7H4BrNOS B175483 5-Bromobenzo[d]thiazol-2(3H)-one CAS No. 199475-45-1](/img/structure/B175483.png)

5-Bromobenzo[d]thiazol-2(3H)-one

Übersicht

Beschreibung

“5-Bromobenzo[d]thiazol-2(3H)-one” is a chemical compound with the molecular formula CHBrNOS . It’s a derivative of benzo[d]thiazole , a core structural motif present in a wide range of natural products .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields a variety of compounds, including "5-Bromobenzo[d]thiazol-2(3H)-one" .Molecular Structure Analysis

The molecular structure of “5-Bromobenzo[d]thiazol-2(3H)-one” is characterized by the presence of a bromine atom attached to a benzo[d]thiazol-2(3H)-one ring .Chemical Reactions Analysis

Benzo[d]thiazole derivatives, including “5-Bromobenzo[d]thiazol-2(3H)-one”, have been found to inhibit quorum sensing in Gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms .Physical And Chemical Properties Analysis

The average mass of “5-Bromobenzo[d]thiazol-2(3H)-one” is 230.082 Da, and its monoisotopic mass is 228.919693 Da .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Organic Adducts

Research by Jin et al. (2014) and Jin et al. (2012) explored the preparation of anhydrous organic acid–base adducts with 6-bromobenzo[d]thiazol-2-amine, a compound closely related to 5-Bromobenzo[d]thiazol-2(3H)-one. These studies revealed strong hydrogen bonds and other noncovalent interactions in the crystal structures, leading to 1D–3D framework structures, which are significant in understanding molecular interactions and crystal engineering (Jin et al., 2014); (Jin et al., 2012).

2. Precursor for Synthesis of Dyes and Photovoltaic Materials

Chmovzh et al. (2022) identified bromoderivatives of benzofused thiadiazoles as crucial precursors in dye synthesis, widely used in designing effective photovoltaic materials. This underlines the potential of bromobenzo[d]thiazol derivatives in renewable energy applications (Chmovzh et al., 2022).

3. Development of Fluorescent Compounds

Tao et al. (2013) worked on thiazole-containing aromatic heterocyclic fluorescent compounds, noting the versatility of these compounds due to adjustable electronic properties. Their study implies the potential of 5-Bromobenzo[d]thiazol-2(3H)-one in the development of novel fluorescent materials (Tao et al., 2013).

4. Creation of Functionalized Thiazoles for Pharmacological Applications

Prévost et al. (2018) synthesized highly functionalized 5-bromo-2-aminothiazoles, demonstrating the importance of 5-bromothiazole compounds in pharmacological research, particularly as potential enzyme inhibitors (Prévost et al., 2018).

5. Role in Antibacterial Agents

Palkar et al. (2017) synthesized novel analogs with a 2-amino benzo[d]thiazolyl structure, exhibiting promising antibacterial activity. This underscores the role of bromobenzo[d]thiazol derivatives in developing new antibacterial agents (Palkar et al., 2017).

6. Synthesis of Benzothiazole-based Sensors

Rasheed et al. (2019) synthesized a fluorescent sensor based on rhodamine and 2-amino-6-bromobenzothiazol, demonstrating the application of bromobenzothiazol derivatives in the detection of heavy metals (Rasheed et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWQDLHPYANRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384226 | |

| Record name | 5-Bromobenzo[d]thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[d]thiazol-2(3H)-one | |

CAS RN |

199475-45-1 | |

| Record name | 5-Bromobenzo[d]thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

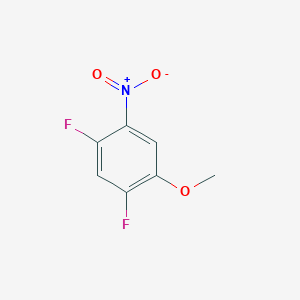

![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)

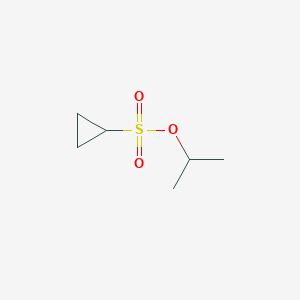

![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)

![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)